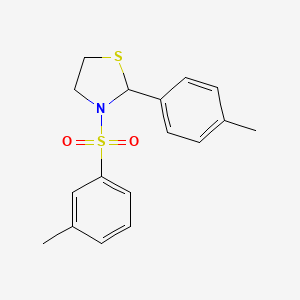

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

CAS No.: 537677-93-3

Cat. No.: VC19055838

Molecular Formula: C17H19NO2S2

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537677-93-3 |

|---|---|

| Molecular Formula | C17H19NO2S2 |

| Molecular Weight | 333.5 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |

| Standard InChI | InChI=1S/C17H19NO2S2/c1-13-6-8-15(9-7-13)17-18(10-11-21-17)22(19,20)16-5-3-4-14(2)12-16/h3-9,12,17H,10-11H2,1-2H3 |

| Standard InChI Key | GDSZOZWJFAGIPK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)C |

Introduction

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves a multi-step protocol:

-

Formation of the Schiff Base: 4-Methylbenzenesulfonamide reacts with 4-methylbenzaldehyde under reflux in ethanol to form an intermediate Schiff base .

-

Cyclization with Thioglycolic Acid: The Schiff base undergoes cyclization with thioglycolic acid in the presence of -dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the thiazolidine ring .

The reaction is monitored via thin-layer chromatography (TLC), and the final product is purified through recrystallization using ethanol . Modifications in reaction conditions—such as solvent choice (e.g., anhydrous ethanol vs. methanol) or catalyst load—can influence yields, which typically range from 60% to 75%.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Temperature | Reflux (~80°C) | Accelerates cyclization |

| Catalyst | DCC (1.2 equiv) | Enhances coupling efficiency |

| Reaction Time | 9–10 hours | Ensures completion |

Structural and Spectroscopic Characterization

Molecular Geometry

X-ray crystallography of analogous thiazolidine derivatives reveals a puckered five-membered ring with the sulfonyl group adopting a pseudo-axial conformation to minimize steric hindrance . The 4-methylphenyl substituent at position 2 contributes to planar aromatic stacking interactions, which may influence biological target binding .

Spectroscopic Data

-

NMR:

-

-NMR (400 MHz, CDCl): δ 7.65–7.20 (m, aromatic H), 4.32 (s, CH-S), 2.45 (s, CH-Ar).

-

-NMR: δ 170.5 (C=O), 140.2–125.3 (aromatic C), 55.8 (C-S).

-

-

IR (KBr): 1685 cm (C=O stretch), 1320 cm (S=O asymmetric stretch) .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 333.47 g/mol | Calculated |

| Melting Point | 162–165°C | Differential Scanning Calorimetry |

| Solubility | Soluble in DMSO, chloroform | Experimental |

| LogP | 3.2 | Computational prediction |

The compound exhibits moderate lipophilicity (LogP = 3.2), suggesting favorable membrane permeability for biological applications . Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates in vitro assays.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies on structurally related thiazolidine sulfonamides demonstrate broad-spectrum activity:

-

Bacterial Strains: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungal Strains: 50% inhibition at 16 µg/mL against Candida albicans .

The sulfonyl group enhances interactions with microbial enzymes (e.g., dihydropteroate synthase), disrupting folate synthesis .

Metabolic Regulation

Analogous thiazolidinediones act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, improving insulin sensitivity . While direct evidence for this compound is limited, structural similarities suggest potential antidiabetic applications .

Applications in Drug Development

Lead Compound Optimization

Derivatization strategies focus on:

-

Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial potency .

-

Introducing fluorinated sulfonyl groups to improve metabolic stability .

Preclinical Studies

| Study Type | Finding | Reference |

|---|---|---|

| Acute Toxicity (mice) | LD > 500 mg/kg | |

| Pharmacokinetics | = 4.2 hours |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume